molecular formula C20H22Cl2FN3O B14930876 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B14930876
M. Wt: 410.3 g/mol
InChI Key: OVTZTAHQZORNIK-UHFFFAOYSA-N
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Description

2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichlorophenylpiperazine: This intermediate is synthesized by reacting 3,4-dichloroaniline with piperazine under controlled conditions.

    Formation of 4-Fluorophenylethylamine: This intermediate is prepared by the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by alkylation with ethyl bromide.

    Coupling Reaction: The final step involves the coupling of 3,4-dichlorophenylpiperazine with 4-fluorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
  • 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H22Cl2FN3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C20H22Cl2FN3O/c21-18-6-5-17(13-19(18)22)26-11-9-25(10-12-26)14-20(27)24-8-7-15-1-3-16(23)4-2-15/h1-6,13H,7-12,14H2,(H,24,27)

InChI Key

OVTZTAHQZORNIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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